- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivativesJournal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634,
Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

80443-35-2 structure
Nome do Produto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
N.o CAS:80443-35-2
MF:C21H30N7O17P3
MW:745.42
CID:4745312
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriedades químicas e físicas
Nomes e Identificadores
-
- [(R)-4-d]NADPH
- (R)-[4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- (R)-[4-2H]NADPH
- [(R)-4-d]NADPH
-
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Método de produção
Método de produção 1
Condições de reacção
1.1R:C:9028-47-1, S:H2O, 1 h, 30°C
Referência
Método de produção 2
Condições de reacção
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Referência
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanolJournal of Plant Physiology, 2011, 168(2), 88-95,
Método de produção 3
Condições de reacção
1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7
1.2R:CHCl3
1.2R:CHCl3
Referência
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Método de produção 4
Condições de reacção
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Referência
- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin BiosynthesisBiochemistry, 2008, 47(24), 6499-6507,
Método de produção 5
Condições de reacção
1.1R:S:H2O, 30 min, 40°C, pH 9.0
Referência
- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenaseArchives of Biochemistry and Biophysics, 2015, 585, 25-31,
Método de produção 6
Condições de reacção
1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5
Referência
- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant MetabolismAngewandte Chemie, 2022, 61(48), e202210934,
Método de produção 7
Condições de reacção
1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9
Referência
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programmingChemical Science, 2017, 8(2), 1116-1126,
Método de produção 8
Condições de reacção
1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5
Referência
- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosisBiochemistry, 2013, 52(10), 1765-1775,
Método de produção 9
Condições de reacção
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7
Referência
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductaseBioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408,
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
- NADP sodium salt
- b-Nicotinamide adenine dinucleotide phosphate hydrate
- NADP disodium salt
- β-NADPH-d4
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura Relacionada
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Produtos relacionados
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